Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-
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Overview
Description
Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are widely recognized for their significant role in biological systems, particularly as components of nucleic acids. This specific compound is notable for its unique substitution pattern, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- typically involves the reaction of 2,4-dichloropyrimidine with 4-(methylthio)phenylboronic acid and phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and primary amines in solvents such as ethanol or DMF.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with receptors, modulating their activity and affecting downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Lacks the phenyl and methylthio substitutions, making it less complex.
4-(Methylthio)phenylpyrimidine: Contains the methylthio group but lacks the dichloro and phenyl substitutions.
6-Phenylpyrimidine: Contains the phenyl group but lacks the dichloro and methylthio substitutions.
Uniqueness
Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (methylthio) groups, along with the phenyl ring, contributes to its versatility in various chemical reactions and biological interactions .
Properties
CAS No. |
651315-81-0 |
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Molecular Formula |
C17H12Cl2N2S |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2,4-dichloro-5-(4-methylsulfanylphenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C17H12Cl2N2S/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)20-17(19)21-16(14)18/h2-10H,1H3 |
InChI Key |
NOMZFRWOYNBDCH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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